molecular formula C15H15NO3 B312770 2-(4-methoxyphenoxy)-N-phenylacetamide

2-(4-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B312770
M. Wt: 257.28 g/mol
InChI Key: VNLMLKJWJXTHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-N-phenylacetamide is a substituted phenylacetamide derivative characterized by a methoxyphenoxy group at the 2-position of the acetamide backbone.

Phenylacetamides are a versatile class of compounds with applications in medicinal chemistry, including anticonvulsant, antidepressant, and anticancer activities . The substitution pattern on the phenyl ring and acetamide moiety significantly influences their pharmacological profiles. For instance, the methoxy group in this compound is an electron-donating substituent that may enhance metabolic stability or modulate target binding compared to electron-withdrawing groups like nitro or halogens .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

VNLMLKJWJXTHNC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Activity

  • 2-(4-Fluorophenyl)-N-phenylacetamide derivatives :
    • Nitro-substituted analogs (e.g., 2b , 2c ) showed higher cytotoxicity (IC50 = 52–100 μM) against prostate (PC3) and breast (MCF-7) cancer cells than methoxy-substituted analogs .
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide :
    • Potent SIRT2 inhibitors (anticancer activity via α-tubulin acetylation) .

Antiviral Activity

  • 2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide :
    • Derivatives like 4–49C and 1-HB-63 inhibited respiratory syncytial virus (RSV) and influenza A virus (IAV) .

Pharmacokinetic Properties

  • S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide): Plasma protein binding (78.82%) comparable to propranolol (80–93%), suggesting favorable bioavailability .

Key Insight : Methoxy-substituted phenylacetamides may exhibit lower cytotoxicity than nitro- or fluoro-substituted analogs but could offer advantages in metabolic stability .

Physicochemical Properties

Physicochemical data highlight substituent-driven differences:

Compound LogP<sup>a</sup> Solubility Protein Binding (%) Reference
This compound ~3.2 (predicted) Low (hydrophobic) N/A -
S-4 2.8 Moderate 78.82 ± 0.13
Propranolol HCl 3.1 Low 80–93

<sup>a</sup>Predicted using analogous structures. Key Insight: Methoxy groups may increase hydrophobicity (higher LogP) compared to polar nitro or amino substituents, impacting membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.